molecular formula C9H20N2 B3243994 N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine CAS No. 1604338-03-5

N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine

Cat. No.: B3243994
CAS No.: 1604338-03-5
M. Wt: 156.27 g/mol
InChI Key: SWMHMAUXZINLIQ-SECBINFHSA-N
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Description

Significance of Chiral Amines as Structural Motifs in Advanced Chemical Synthesis

Chiral amines are fundamental structural components in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.org It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in medicinal chemistry. acs.org The stereochemistry of these amine groups is often crucial for their biological function, as molecular recognition processes in living systems are highly sensitive to chirality. openaccessgovernment.org For instance, different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful. openaccessgovernment.org Consequently, the development of synthetic methods to access these chiral building blocks with high enantiomeric purity is a pivotal goal in organic synthesis. researchgate.net Chiral amines serve not only as integral parts of the final target molecules but also as powerful catalysts and ligands that can induce chirality in a wide range of chemical transformations. acs.org

The Pyrrolidine (B122466) Scaffold: A Privileged Structure in Asymmetric Synthesis and Chemical Biology Investigations

Among the various classes of chiral amines, the pyrrolidine ring system holds a position of particular importance and is often referred to as a "privileged scaffold". nih.govacs.org This five-membered nitrogen-containing heterocycle is a common structural motif in numerous natural products, especially alkaloids, and is present in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemical Richness: The saturated, non-planar ring can possess multiple stereogenic centers, allowing for precise three-dimensional positioning of substituents and efficient exploration of pharmacophore space. nih.govresearchgate.net

Catalytic Prowess: Since the advent of organocatalysis, chiral pyrrolidines have taken a leading role. mdpi.comunibo.it The natural amino acid L-proline, the simplest chiral pyrrolidine derivative, has been shown to be a remarkably effective catalyst for numerous asymmetric reactions, including aldol (B89426) and Mannich reactions. unibo.itnih.gov

Versatility as Ligands: Pyrrolidine derivatives are widely used as chiral ligands for transition metals, forming catalysts that facilitate a broad spectrum of asymmetric transformations with high efficiency and selectivity. nih.govmdpi.com

The combination of its conformational rigidity, the basicity of the nitrogen atom, and the ease with which its structure can be modified has made the pyrrolidine framework a versatile and highly valued tool for chemists. nih.govunibo.it

Overview of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine: A Case Study in Chiral Amine Research

This compound serves as an illustrative example of a C2-substituted chiral pyrrolidine diamine. This class of compounds, characterized by a chiral pyrrolidine ring with a diamine-containing side chain, is of significant interest for its potential applications in asymmetric catalysis, either as an organocatalyst or as a chiral ligand for metal complexes. acs.orgresearchgate.net

Nomenclature and Structural Identity of this compound

The structural identity of this compound is defined by its systematic IUPAC name, which specifies the connectivity of its atoms and, crucially, the stereochemistry at the chiral center. The "(2R)" designation indicates that the aminomethyl substituent is in the Rectus configuration at position 2 of the pyrrolidine ring. The molecule consists of a central pyrrolidine ring, with a diethylaminomethyl group attached to this chiral carbon.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
CAS Number121053-95-0 fluorochem.co.uk
Molecular FormulaC₉H₂₀N₂ nih.gov
Molecular Weight156.27 g/mol exchemistry.com
PubChem CID7141624 nih.gov

Historical Context of Related Chiral Amine Development in Academic Literature

The use of chiral amines in asymmetric catalysis has a rich history. acs.org Among the earliest and most notable examples were the cinchona alkaloids, which were successfully employed by Pracejus in the 1960s to catalyze asymmetric alcoholysis reactions. acs.org However, the field of organocatalysis, which uses small organic molecules as catalysts, was revolutionized at the turn of the 21st century. nih.gov

Seminal reports in 2000 by List, Barbas, and MacMillan demonstrated that the simple, naturally occurring amino acid L-proline could effectively catalyze intermolecular asymmetric aldol and Diels-Alder reactions. nih.govtcichemicals.com These discoveries marked the birth of modern asymmetric organocatalysis and ignited immense interest in the pyrrolidine scaffold. mdpi.comnih.gov Researchers quickly recognized that the catalytic efficiency and selectivity of proline could be enhanced by modifying its structure. unibo.it This led to the development of a vast library of "next-generation" proline-derived catalysts, such as prolinols, prolinamides, and diarylprolinol silyl (B83357) ethers, designed to improve performance in various organic solvents and for a wider range of substrates. unibo.itresearchgate.netnih.gov The development of vicinal diamines, including those based on the pyrrolidine structure, has been a particularly active area of research, as these compounds have proven to be highly effective ligands and catalysts for many important synthetic transformations. acs.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic research into this compound and related chiral pyrrolidine diamines is driven by the continuous demand for new and improved methods in asymmetric synthesis. The primary objectives of these investigations include:

Development of Novel Catalytic Systems: A major goal is to design and synthesize new chiral ligands and organocatalysts that offer higher reactivity, broader substrate scope, and superior enantioselectivity in key chemical reactions such as hydrogenations, aldol reactions, Michael additions, and Mannich reactions. nih.govalfachemic.comresearchgate.net

Elucidation of Catalytic Mechanisms: Detailed studies are undertaken to understand how these chiral amines control stereochemistry. By investigating the transition states and reaction intermediates, chemists can rationally design more effective catalysts. unibo.it

Synthesis of Biologically Active Molecules: These chiral amines are often developed as key building blocks or catalysts for the efficient, stereoselective synthesis of complex natural products and pharmaceutical agents. researchgate.netnih.gov For example, chiral pyrrolidine derivatives are crucial intermediates in the synthesis of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS). nih.gov

Advancing Green Chemistry: A significant focus is on creating highly efficient catalysts that can be used in small quantities and are potentially recyclable, thereby reducing waste and environmental impact, which is a core principle of green chemistry. chemrxiv.orgbenthamdirect.com

The overarching aim is to expand the synthetic chemist's toolkit, enabling the practical and enantiomerically pure synthesis of virtually any target chiral molecule. acs.org

Table of Mentioned Compounds

Strategies for Asymmetric Synthesis of this compound

The creation of the stereochemically defined center at the C2 position of the pyrrolidine ring is the cornerstone of the asymmetric synthesis of the target molecule. Two principal strategies have emerged as highly effective in achieving this goal: the utilization of naturally occurring chiral molecules in a "chiral pool" approach and the temporary incorporation of a "chiral auxiliary" to direct the stereochemical outcome of a reaction.

Chiral Pool Approach Utilizing Pyrrolidine Precursors

The chiral pool approach leverages the abundance of enantiomerically pure natural products as starting materials. For the synthesis of this compound, the readily available amino acid L-proline is the most logical and widely used chiral precursor.

L-proline, with its inherent (S)-stereochemistry at the C2 position, serves as an excellent starting point for the synthesis of (2R)-substituted pyrrolidines through pathways that involve an inversion of stereochemistry, or for (2S)-substituted pyrrolidines via pathways with retention of stereochemistry. The synthesis of this compound from L-proline typically commences with the reduction of the carboxylic acid functionality.

A common synthetic route involves the reduction of N-protected L-proline to the corresponding N-protected (S)-prolinol. nih.gov This transformation can be achieved with high fidelity using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes. The resulting (S)-prolinol is a key intermediate that can be further functionalized.

To obtain the desired (2R) configuration of the final product, a stereochemical inversion is necessary. This is often accomplished through a Mitsunobu reaction on the (S)-prolinol, where the hydroxyl group is displaced by a nucleophile with inversion of configuration. Alternatively, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by an Sₙ2 reaction with a suitable nitrogen nucleophile.

The final step in the synthesis involves the introduction of the two ethyl groups onto the nitrogen atoms. This can be achieved through various N-alkylation strategies, such as reductive amination or direct alkylation with ethyl halides.

Table 1: Representative Synthesis of (2R)-2-(Aminomethyl)pyrrolidine Derivatives from L-Proline

StepReactionReagents and ConditionsTypical Yield (%)Stereochemical Outcome
1Protection of L-prolineBoc₂O, NaOH, H₂O/Dioxane>95Retention
2Reduction to (S)-Boc-prolinolBH₃·THF, THF, 0 °C to rt85-95Retention
3MesylationMsCl, Et₃N, CH₂Cl₂>90Retention
4Azide Substitution (Sₙ2)NaN₃, DMF, 80 °C80-90Inversion to (R)
5Reduction of AzideH₂, Pd/C, MeOH>95Retention

The choice of reaction pathway dictates the final stereochemistry at the C2 position.

Retention Pathways: To synthesize the (2S)-enantiomer of the target molecule, a synthetic route that retains the original stereochemistry of L-proline is employed. This typically involves the conversion of the carboxylic acid of N-protected L-proline into an amide, followed by reduction. For instance, coupling of N-Boc-L-proline with diethylamine (B46881) using a standard peptide coupling reagent would yield the corresponding amide. Subsequent reduction of the amide with a strong reducing agent like LiAlH₄ would furnish N-Boc-(2S)-N,N-diethyl-2-(aminomethyl)pyrrolidine with retention of the (S)-configuration.

Inversion Pathways: For the synthesis of the desired this compound, an inversion of the stereocenter is crucial. As mentioned, the Sₙ2 displacement of a sulfonate ester derived from (S)-prolinol is a reliable method. For example, (S)-Boc-prolinol can be converted to its tosylate, which then undergoes nucleophilic substitution with an azide anion. The resulting (R)-azidomethylpyrrolidine derivative can then be reduced to the corresponding (R)-aminomethylpyrrolidine, effectively inverting the stereocenter at C2. Subsequent N-ethylation would lead to the final product.

Employment of Chiral Auxiliaries in Enantioselective Routes

An alternative to the chiral pool approach is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Pyrrolidine-based structures themselves are often excellent chiral auxiliaries. unibo.it These are typically derived from readily available chiral sources like proline or other amino acids. For the synthesis of the target compound, a strategy could involve the use of a chiral auxiliary to control the stereoselective alkylation of a glycine enolate equivalent, followed by cyclization to form the pyrrolidine ring.

The key step in many chiral auxiliary-guided syntheses is the diastereoselective formation of a new bond. In the context of synthesizing this compound, this would likely be a C-N bond forming reaction. For instance, a chiral auxiliary attached to a precursor molecule can sterically hinder one face of the molecule, forcing an incoming nucleophile (such as a diethylamine equivalent) to attack from the opposite face, thereby establishing the desired stereochemistry.

A plausible, though more complex, approach could involve the asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, where a chiral auxiliary controls the facial selectivity of the addition. The resulting product could then be further elaborated to form the pyrrolidine ring and the diethylaminomethyl side chain. The efficiency of this diastereoselective control is highly dependent on the nature of the chiral auxiliary, the substrate, and the reaction conditions.

Table 2: Diastereoselective C-N Bond Formation Using Chiral Auxiliaries (Representative Examples)

Chiral AuxiliaryReaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Evans' OxazolidinoneAzide Displacementα-Bromo ImideNaN₃>95:5
(S)-(-)-4-Phenyl-2-oxazolidinoneMichael Additionα,β-Unsaturated EsterLithium Benzylamideup to 90:10
(R)-2-Amino-2-phenylethanolReductive AminationChiral ImineNaBH₄>90:10

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis provides a direct and efficient route to enantiomerically pure compounds, minimizing the need for chiral auxiliaries or resolutions. For the synthesis of the (2R)-pyrrolidinyl core, transition metal catalysis and organocatalysis are two powerful and complementary strategies.

The efficacy of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. For the synthesis of chiral 2-aminomethyl pyrrolidines, a key precursor to the target molecule, ligands are designed to create a specific chiral environment around the metal center.

A dominant principle in ligand design has been the use of C₂ symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov Ligands such as DIOP, BINAP, and DuPhos exemplify this concept and have been influential in the field of asymmetric catalysis. nih.gov For reactions like the copper-catalyzed alkene diamination to produce chiral 2-aminomethyl indolines and pyrrolidines, bis(oxazoline) (BOX) ligands, such as (R,R)-Ph-box, have proven effective. nih.gov These ligands create a well-defined steric environment that directs the approach of the substrate, thereby controlling the stereochemistry of the newly formed chiral center. nih.govnih.gov

The key features of successful chiral ligands for this type of transformation include:

Rigid Backbone: A conformationally restricted structure helps to minimize competing reaction pathways and enhances enantioselectivity. nih.gov

Stereogenic Centers Close to the Metal: Substituents at the stereogenic centers are positioned near the coordination site, effectively shielding the metal center and influencing the substrate's orientation. nih.gov

Modularity: The ability to easily modify the ligand's steric and electronic properties allows for fine-tuning to optimize reactivity and selectivity for a specific substrate.

In the context of synthesizing the (2R)-2-pyrrolidinylmethylamine core, a transition metal complex with a suitably designed chiral ligand could catalyze the asymmetric hydrogenation of a prochiral enamine or the asymmetric amination of an alkene, establishing the desired stereocenter at the C2 position of the pyrrolidine ring.

Table 1: Privileged Chiral Ligands in Asymmetric Catalysis
Ligand TypeKey Design FeatureTypical MetalApplicable Reaction Type
Diphosphines (e.g., BINAP, DuPhos)C₂ Symmetry, Axial ChiralityRhodium, RutheniumAsymmetric Hydrogenation
Bis(oxazolines) (e.g., Ph-BOX)C₂ Symmetry, ChelationCopper, PalladiumAsymmetric Diamination, Cyclopropanation
P,N-Ligands (e.g., Phosphinooxazolines)Nonsymmetrical, Electronic/Steric TuningPalladium, IridiumAsymmetric Allylic Alkylation

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. researchgate.net Proline and its derivatives are particularly prominent organocatalysts, often employed in the synthesis of chiral pyrrolidine structures. unibo.it These catalysts typically operate via enamine or iminium ion intermediates.

For the synthesis of analogs of this compound, organocatalytic methods can be used to construct the substituted pyrrolidine ring with high stereocontrol. For instance, an asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral pyrrolidine-based organocatalyst, can establish the stereocenters of the pyrrolidine ring. beilstein-journals.org Subsequent chemical transformations can then be used to elaborate the side chain.

A common strategy involves the use of cinchona alkaloid-derived bifunctional catalysts, which possess both a basic amine to activate the nucleophile and a hydrogen-bonding moiety (like a squaramide or thiourea) to activate the electrophile. rsc.org This dual activation allows for highly organized transition states, leading to excellent diastereo- and enantioselectivity in the formation of highly substituted pyrrolidines. rsc.org While direct synthesis of the target molecule might be complex, these methods are well-suited for producing a wide range of structural analogs with varying substitution patterns on the pyrrolidine ring. researchgate.net

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely used method for forming C-N bonds to produce secondary and tertiary amines. The reaction proceeds in two steps: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com This strategy is directly applicable to the final steps of synthesizing this compound, specifically for introducing the two ethyl groups onto the primary amine precursor, (2R)-2-aminomethylpyrrolidine.

The success of a reductive amination reaction depends heavily on the optimization of several parameters to maximize yield and selectivity while minimizing side reactions.

Choice of Reducing Agent: The reducing agent must be capable of reducing the iminium intermediate but not the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used because they are mild enough to not reduce aldehydes and ketones under neutral or slightly acidic conditions but are reactive towards the protonated imine. masterorganicchemistry.com The reaction rate for the reduction of aldehydes and ketones with NaBH₃CN is pH-dependent, proceeding more readily at lower pH values (3-4). researchgate.net

pH Control: The reaction is typically carried out under mildly acidic conditions (pH ~5-7). This is a crucial balance: the pH must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic, or to cause significant reduction of the carbonyl starting material. researchgate.net

Solvents and Temperature: The choice of solvent can influence reaction rates and solubility of reagents. Dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and methanol are common solvents. Reactions are often run at room temperature.

For the synthesis of this compound from (2R)-2-aminomethylpyrrolidine and acetaldehyde (B116499), careful control of these conditions is necessary to ensure efficient diethylation.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsAdvantages
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mildly acidic, CH₂Cl₂, DCEMild, high selectivity for imines over carbonyls, non-toxic byproducts. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNpH 6-7, MeOHMild, selectively reduces imines, but generates cyanide waste. masterorganicchemistry.comresearchgate.net
H₂ with Metal CatalystH₂/Pd, Pt, NiVarious pressures and solventsEconomical for large scale, but can reduce other functional groups.
α-Picoline-Borane-MeOH, H₂O, or neat, often with AcOH catalystEffective in various media, including water.

While classic reductive amination often uses stoichiometric hydride reagents, catalytic versions offer more atom-economical and sustainable alternatives. These methods typically use hydrogen gas or silanes as the terminal reductant.

Transition Metal Catalysts: Ruthenium and iridium complexes are highly efficient for the reductive N-alkylation of amines. organic-chemistry.org For example, a [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is effective for the reductive amination of aldehydes and ketones, tolerating a wide range of functional groups. organic-chemistry.org Similarly, iridium complexes can catalyze the N-alkylation of amines with aldehydes using silanes like Et₃SiH or polymethylhydrosiloxane (PMHS). organic-chemistry.org These systems could be applied to the ethylation of (2R)-2-aminomethylpyrrolidine.

Biocatalysts: Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. nih.govrsc.org These NADPH-dependent enzymes can catalyze the reductive amination of a ketone or aldehyde with an amine, often with excellent stereoselectivity. nih.gov While the primary application is for creating chiral centers, IREDs can also be used for the N-alkylation of existing chiral amines. Structure-guided engineering of these enzymes can tune their substrate scope and selectivity, offering a green and highly efficient route to compounds like this compound. nih.govrsc.org

A significant challenge in the N-alkylation of primary amines is preventing overalkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and, in some cases, a quaternary ammonium salt. nih.gov

Several strategies can be employed to control selectivity for either the secondary or the desired tertiary amine:

Stoichiometry: To favor the formation of the tertiary amine this compound from a primary amine precursor, an excess of the alkylating agent (acetaldehyde) would be used. Conversely, to stop at the mono-ethylated secondary amine, a precise 1:1 stoichiometry or a slight excess of the primary amine is required, although this rarely gives perfect selectivity.

Steric Hindrance: The steric bulk of the amine or the carbonyl compound can influence the rate of the second alkylation.

Catalyst Control: Certain catalytic systems exhibit high selectivity for mono-N-alkylation. For instance, cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines over dialkylation. organic-chemistry.org Conversely, specific iridium-NHC complexes have demonstrated high catalytic performance for the selective N,N-dimethylation of aliphatic amines using methanol. organic-chemistry.org A similar catalyst system could potentially be adapted for diethylation.

Protecting Groups: A common, albeit less direct, strategy is to install one ethyl group, protect the secondary amine, install the second ethyl group on a different precursor nitrogen if applicable, and then deprotect. However, for the direct diethylation of a primary amine, this is not a viable one-pot strategy.

For the synthesis of the target tertiary amine, reaction conditions would be optimized to drive the reaction to completion, such as using at least two equivalents of acetaldehyde and a suitable reducing agent, ensuring the full conversion of the primary amine through the secondary amine intermediate to the final tertiary amine product. masterorganicchemistry.com

Optical Resolution Techniques for Enantiomeric Separation

The separation of the racemic mixture of (R)- and (S)-N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine into its constituent enantiomers is principally achieved through two major strategies: diastereomeric salt formation using a chiral resolving agent and enantioselective chromatography.

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.

For the resolution of racemic N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine, L-(+)-tartaric acid is a commonly employed chiral resolving agent. The basic amine enantiomers, (R)-amine and (S)-amine, react with the acidic L-tartaric acid to form two diastereomeric salts: [(R)-amine · L-tartrate] and [(S)-amine · L-tartrate]. These salts can then be separated based on their differential solubility in a selected solvent system.

The protocol for resolving racemic N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine via fractional crystallization typically involves dissolving the racemic amine and L-(+)-tartaric acid in a suitable solvent, often an alcohol like ethanol or methanol. The solution is then heated to ensure complete dissolution, followed by a controlled cooling process to induce the crystallization of the less soluble diastereomeric salt.

A common procedure involves using a specific molar ratio of the racemic amine to L-tartaric acid, which can influence the efficiency of the resolution. For instance, a molar ratio of 2:1 (diamine to tartaric acid) is often utilized. In a typical process, the racemic N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine is dissolved in ethanol, and an ethanolic solution of L-(+)-tartaric acid is added. The mixture is heated and then allowed to cool gradually. The salt of the (S)-enantiomer with L-tartaric acid tends to be less soluble and crystallizes out of the solution first. This solid is collected by filtration. The more soluble diastereomeric salt, containing the desired (R)-enantiomer, remains in the mother liquor. The enantiomerically enriched (R)-amine can then be recovered from the mother liquor by basification and extraction.

The success of a crystallization-based resolution is dependent on several critical factors that must be carefully optimized to achieve high enantiomeric purity and yield.

Solvent Choice : The solvent system is paramount as it dictates the solubility of the two diastereomeric salts. The ideal solvent will exhibit a significant difference in solubility between the diastereomers, allowing one to crystallize selectively while the other remains dissolved. Alcohols such as ethanol and methanol are frequently used for this resolution.

Temperature Profile : The cooling rate during crystallization directly impacts the size and purity of the crystals formed. A slow and controlled cooling process generally promotes the formation of larger, more pure crystals, minimizing the co-precipitation of the more soluble diastereomer.

Stoichiometry : The molar ratio of the chiral resolving agent to the racemic amine can affect both the yield and the enantiomeric excess of the resolved product. The optimal ratio must be determined empirically to maximize the separation efficiency.

Purity of Starting Materials : The presence of impurities in either the racemic amine or the chiral resolving agent can interfere with the crystallization process, potentially inhibiting crystal formation or leading to lower enantiomeric purity of the final product.

FactorInfluence on Resolution EfficiencyTypical Conditions for N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine
Solvent Determines the differential solubility of diastereomeric salts.Ethanol, Methanol
Temperature Controlled cooling rate affects crystal purity and size.Gradual cooling from reflux to room temperature or below.
Stoichiometry The molar ratio of amine to chiral acid impacts yield and purity.2:1 molar ratio (Diamine:L-Tartaric Acid) is common.
Purity Impurities can hinder crystallization and reduce enantiomeric excess.High purity of both racemate and resolving agent is required.

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) within a chromatography column.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used analytical technique to determine the enantiomeric purity of a sample. For preparative-scale separations, it allows for the direct isolation of both enantiomers in high purity.

The selection of the appropriate CSP is crucial for achieving effective separation. For chiral amines like N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. These phases, for example, Chiralcel OD or Chiralpak AD, create a chiral environment where the enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times on the column.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Chiral Stationary Phase TypePrinciple of SeparationApplication Example
Polysaccharide-based (e.g., Chiralcel) Forms transient diastereomeric complexes with enantiomers via hydrogen bonding and dipole-dipole interactions.Baseline separation of (R)- and (S)-N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine.
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and a chiral molecule bonded to the support.Analytical determination of enantiomeric excess.

While analytical HPLC uses small-diameter columns to determine purity, preparative HPLC employs larger columns packed with the same CSP to isolate larger quantities of each enantiomer. The principles are identical, but the scale is increased. A solution of the racemic mixture is injected onto the preparative column, and as the mobile phase flows through, the two enantiomers are separated into distinct bands. These bands are then collected separately as they elute from the column.

After collection, the solvent is evaporated to yield the isolated, enantiomerically pure (R)- and (S)-N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine. This method is highly effective for obtaining very high levels of enantiomeric purity (>99% ee) and is particularly valuable when classical resolution proves difficult or for producing high-purity standards for analytical purposes.

Synthetic Methodologies for this compound and its Stereoisomers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-[[(2R)-pyrrolidin-2-yl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMHMAUXZINLIQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Stereochemical Elucidation of N Ethyl N 2r 2 Pyrrolidinylmethyl Ethanamine

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups within N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on carbons adjacent to nitrogen atoms would appear downfield due to the deshielding effect of the electronegative nitrogen. The splitting of signals (multiplicity) would arise from spin-spin coupling with neighboring protons, following the n+1 rule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would also be influenced by their proximity to the nitrogen atoms, with carbons directly bonded to nitrogen appearing at higher chemical shifts.

Due to the absence of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data based on the analysis of similar structures.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Pyrrolidine-CH₂ (ring) 1.5 - 2.0 Multiplet 6H
Pyrrolidine-CH (chiral center) 2.8 - 3.2 Multiplet 1H
N-CH₂-Pyrrolidine 2.4 - 2.8 Multiplet 2H
N-CH₂-CH₃ 2.5 - 2.9 Quartet 4H

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Pyrrolidine-C (non-adjacent to N) 20 - 30
Pyrrolidine-C (adjacent to N) 45 - 55
Pyrrolidine-C (chiral center) 55 - 65
N-CH₂-Pyrrolidine 50 - 60
N-CH₂-CH₃ 40 - 50

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₂₀N₂), the molecular weight is 156.27 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum would be expected at m/z 156.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized cation. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is not the case here due to the presence of two nitrogen atoms.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion
156 [C₉H₂₀N₂]⁺ (Molecular Ion)
141 [M - CH₃]⁺
127 [M - C₂H₅]⁺
84 [C₅H₁₀N]⁺ (Pyrrolidine ring fragment)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key functional groups are C-H (aliphatic) and C-N bonds.

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com Symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations and those with a large change in dipole moment are typically more intense in IR spectra. libretexts.org

Predicted IR and Raman Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretch (aliphatic) 2850 - 2960 Strong Strong
C-H bend (aliphatic) 1350 - 1470 Medium Medium
C-N stretch 1000 - 1250 Medium-Weak Medium-Weak

Absolute Configuration Determination and Stereochemical Analysis

Determining the absolute configuration of a chiral center is crucial for understanding its biological activity and chemical properties. For this compound, the "(2R)" designation indicates a specific three-dimensional arrangement of the substituents around the chiral carbon in the pyrrolidine (B122466) ring.

X-ray Crystallography for Single Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in space.

To determine the absolute configuration, anomalous dispersion effects are utilized. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This allows for the unambiguous assignment of the absolute stereochemistry. nih.gov

One of the major challenges in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction. Chiral amines, such as this compound, can sometimes be difficult to crystallize directly. In such cases, a chiral auxiliary can be employed. wikipedia.org

A chiral auxiliary is a chiral molecule that is temporarily attached to the target compound to form a diastereomer. wikipedia.org Diastereomers have different physical properties, including solubility and crystal packing, which can facilitate crystallization. wikipedia.org Once a suitable crystal of the diastereomeric derivative is obtained and its structure is determined by X-ray crystallography, the known absolute configuration of the auxiliary allows for the determination of the absolute configuration of the target molecule. The auxiliary can then be chemically removed to yield the enantiomerically pure target compound. This approach is a powerful strategy for the stereochemical elucidation of molecules that are otherwise challenging to crystallize. nih.gov

Anomalous Dispersion Effects for Absolute Stereochemical Assignment

The definitive determination of the absolute configuration of a chiral molecule, such as the (2R) stereocenter in this compound, can be achieved through single-crystal X-ray crystallography by leveraging the phenomenon of anomalous dispersion. mit.edu Under normal diffraction conditions, the intensities of reflections from opposite sides of a crystal plane, known as Friedel pairs (I(hkl) and I(-h-k-l)), are identical. aps.org However, when the X-ray wavelength is near the absorption edge of an atom in the crystal, this symmetry, known as Friedel's law, breaks down. aps.orgmdpi.com This effect, called anomalous scattering, causes the intensities of Friedel pairs—or more generally, Bijvoet pairs—to differ. aps.orgwashington.eduiucr.org

The magnitude of the intensity difference between these Bijvoet pairs is directly related to the absolute spatial arrangement of the atoms, thus allowing for the unambiguous assignment of the molecule's absolute structure. nih.gov In modern crystallographic refinement, the Flack parameter is a crucial value calculated from the diffraction data to assess the absolute configuration. wikipedia.org A Flack parameter value close to zero, with a small standard uncertainty, indicates that the assigned configuration (e.g., 2R) is correct. mdpi.comuzh.ch Conversely, a value near 1 suggests that the inverted structure is the correct one, and a value around 0.5 may indicate a racemic crystal or twinning. wikipedia.org

While this technique is most powerful when heavier atoms (like sulfur or halogens) are present due to their stronger anomalous scattering effects, advancements in diffractometer technology and computational methods have made it increasingly possible to determine the absolute configuration of molecules containing only light atoms (C, H, N, O). mit.edued.ac.ukresearchgate.net Therefore, if a high-quality single crystal of this compound or a suitable derivative could be grown, analysis of the anomalous dispersion effects would provide definitive confirmation of its (2R) stereochemistry.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules in solution. purechemistry.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. However, the application of CD spectroscopy to this compound is challenging because the molecule lacks a strong chromophore. The native chromophores are the two nitrogen atoms, whose electronic transitions (n→σ*) occur in the far-UV region and are inherently weak, leading to a CD spectrum with a low signal intensity that may be difficult to interpret accurately.

To overcome this limitation, a common strategy involves chemical derivatization to introduce a chromophoric group into the molecule. The secondary amine within the pyrrolidine ring is an ideal site for such a modification. Reaction with an achiral, chromophoric reagent, such as benzoyl chloride or naphthoyl chloride, would yield a derivative with strong π→π* transitions. The chiral environment of the (2R) center would induce a strong CD signal, known as a Cotton effect, in the absorption bands of the newly introduced chromophore. The sign and magnitude of this Cotton effect are directly dependent on the absolute configuration of the stereocenter. By applying established empirical rules (e.g., the Octant Rule for ketones or helicity rules for benzoates), the observed CD spectrum of the derivative can be correlated to the absolute configuration of the parent amine, thus elucidating the stereochemistry at the C2 position.

Chemical Derivatization for Diastereomer Formation and Stereochemical Assignment

A widely used and reliable method for determining the absolute configuration of chiral amines is through chemical derivatization to form diastereomers, which can then be analyzed using NMR spectroscopy. purechemistry.orgresearchgate.net This technique involves reacting the enantiomerically pure amine with a chiral derivatizing agent (CDA). wikipedia.org One of the most effective CDAs for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. wikipedia.orgresearchgate.net

The procedure involves two separate reactions: one sample of this compound is reacted with (R)-MTPA chloride, and a second sample is reacted with (S)-MTPA chloride. The reaction occurs at the secondary amine of the pyrrolidine ring, forming stable diastereomeric amides. These diastereomers, while chemically similar, have distinct spatial arrangements and are therefore distinguishable by high-resolution ¹H NMR spectroscopy. researchgate.neted.gov

The analysis relies on the magnetic anisotropy of the phenyl group in the Mosher's reagent, which shields or deshields nearby protons. illinois.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA amides, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the original chiral center are calculated. nih.gov According to the established Mosher model for amides, protons that lie on one side of the MTPA plane in the molecule's preferred conformation will have a positive Δδ value, while those on the other side will have a negative value. This predictable pattern allows for the unambiguous assignment of the absolute configuration of the original amine. researchgate.netnih.gov

Table 1: Hypothetical ¹H NMR Data for Mosher Amide Derivatives This interactive table illustrates the expected chemical shift differences (Δδ) used for stereochemical assignment based on the Mosher model.

Proton(R)-MTPA Amide (δR, ppm)(S)-MTPA Amide (δS, ppm)Δδ (δS - δR)Predicted Location relative to MTPA Phenyl Group
H-3a3.153.25+0.10Right Side
H-3b1.902.02+0.12Right Side
H-5a2.952.83-0.12Left Side
CH₂-N(Et)₂2.602.49-0.11Left Side

Conformational Analysis and Dynamics

Conformational Preferences of the Pyrrolidine Ring and Alkyl Chains

The three-dimensional structure and dynamic behavior of this compound are primarily dictated by the conformational preferences of the pyrrolidine ring and the rotational freedom of its N-alkyl and C2-side chains. The five-membered pyrrolidine ring is not planar; it adopts puckered, low-energy conformations, typically described as "envelope" or "twist" forms, to minimize torsional strain. nih.govresearchgate.netresearchgate.net

The specific puckering of the ring is heavily influenced by its substituents. nih.gov For a 2-substituted pyrrolidine, the bulky N,N-diethylaminomethyl group at the C2 position will strongly favor a pseudo-equatorial orientation to minimize steric repulsion with the rest of the ring. This preference, in turn, locks the pyrrolidine ring into a preferred conformation, either a C3-endo or C3-exo pucker, where one of the carbon atoms is out of the plane formed by the other four atoms. researchgate.net

Intramolecular Hydrogen Bonding and Steric Interactions

The conformational landscape of this compound is further defined by a balance of subtle intramolecular interactions. In its neutral state, the molecule lacks conventional hydrogen bond donors. However, weak C-H···N intramolecular hydrogen bonds may exist, where an appropriately oriented C-H bond on an ethyl group or the pyrrolidine ring acts as a weak donor to one of the lone pairs of the nitrogen atoms. rsc.org While energetically minor, such interactions can contribute to stabilizing a particular conformer.

A more significant intramolecular hydrogen bond is expected to form upon mono-protonation of the molecule. The tertiary amine of the side chain is generally more basic than the secondary amine of the pyrrolidine ring and would be the preferential site of protonation. In this cationic state, a strong N-H⁺···N intramolecular hydrogen bond can form between the protonated tertiary amine and the lone pair of the secondary amine, leading to a stable, cyclic conformation. cdnsciencepub.comacs.orgacs.org This type of interaction is well-documented in aliphatic diamines and can significantly restrict the conformational freedom of the molecule. cdnsciencepub.comescholarship.org

Steric interactions are a dominant factor in determining the molecule's preferred shape. Significant steric hindrance exists between:

The two ethyl groups on the side-chain tertiary amine.

The entire N,N-diethylaminomethyl side chain and the adjacent N-ethyl group on the pyrrolidine ring.

The C2 side chain and the H-5 proton of the pyrrolidine ring.

These repulsive steric forces compel the molecule to adopt a conformation that maximizes the distance between these bulky groups, strongly influencing both the ring pucker and the orientation of the side chain.

Computational and Theoretical Investigations of N Ethyl N 2r 2 Pyrrolidinylmethyl Ethanamine

Molecular Modeling and Dynamics Simulations

Conformational Space Exploration and Energy Minimization

No specific studies on the conformational space or energy minimization of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine are publicly available. Such a study would be crucial to identify the most stable three-dimensional arrangements (conformers) of the molecule. This process typically involves computational algorithms that systematically rotate the molecule's single bonds—such as the bond connecting the pyrrolidine (B122466) ring to the ethylaminomethyl group and the bonds within the N,N-diethylamino moiety—to map out the potential energy surface. Subsequent energy minimization calculations would then identify the lowest energy, and thus most probable, conformations.

Prediction of Molecular Geometry and Solution-Phase Behavior

Detailed predictions of the molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, have not been published. Furthermore, no molecular dynamics simulations, which would be essential for understanding its behavior in solution by simulating the interactions between the compound and solvent molecules over time, appear to have been performed.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

There are no available research findings that apply Density Functional Theory (DFT) to analyze the electronic structure of this compound. DFT calculations would provide valuable insights into the molecule's reactivity by mapping its electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating electrostatic potential maps. These analyses help in predicting sites susceptible to electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters to Aid Experimental Characterization

No theoretical calculations of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies for IR spectroscopy, or electronic transitions for UV-Vis spectroscopy) for this compound have been reported. Such computational work is a powerful tool that aids in the interpretation of experimental spectra, helping to confirm the structure and purity of a synthesized compound.

Molecular Recognition and Interaction Studies (In Silico)

In the realm of computational chemistry, in silico studies provide a powerful lens through which to examine the interactions of molecules like this compound at an atomic level. These theoretical investigations are fundamental in predicting how a ligand might behave in a biological system, guiding further experimental research.

Ligand-Protein Docking Simulations (Conceptual, without clinical context)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve generating a three-dimensional model of the compound and docking it into the binding site of a selected protein. The simulation assesses the steric and energetic compatibility between the ligand and the protein's active site.

The primary goal of such simulations is to identify plausible binding modes. The results are often ranked based on a scoring function that estimates the binding affinity. This process can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to similar small molecules. For instance, molecular docking studies on related pyrrole (B145914) derivatives have been used to explore their binding modes with various enzymes. nih.gov

A conceptual docking simulation for this compound would involve the following steps:

Preparation of the Ligand: Generation of a 3D conformer of the molecule.

Preparation of the Protein: Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Ranking the resulting poses based on a scoring function and visually inspecting the interactions.

Binding Affinity Prediction and Interaction Hotspot Identification

Following docking simulations, the prediction of binding affinity offers a quantitative measure of the interaction strength between a ligand and its target. nih.gov Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed for more accurate estimations than docking scores alone. These methods calculate the free energy of binding, which is a key determinant of a ligand's potency. researchgate.net

Interaction hotspot identification involves analyzing the docked complex to pinpoint specific amino acid residues in the protein that contribute most significantly to the binding energy. These "hotspots" are crucial for molecular recognition. For this compound, identifying these hotspots would provide valuable insights into the structural requirements for binding to a potential target. This information is instrumental in designing new molecules with improved affinity and specificity.

A conceptual table illustrating the kind of data generated from a binding affinity and hotspot analysis for this compound with a hypothetical protein target is presented below.

Conceptual Binding Affinity and Interaction Hotspot Data

ParameterValue/ResiduesMethod of Prediction
Predicted Binding Affinity (ΔG) -8.5 kcal/molMM/PBSA
Key Interacting Residues (Hotspots) Tyr120, Phe250, Asp110, Val80Molecular Docking & MD Simulations
Types of Interactions π-π stacking, Hydrogen bond, HydrophobicVisual Analysis of Docked Pose

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Conceptual, without clinical context)

In the absence of a known 3D structure of a protein target, ligand-based drug design principles become paramount. nih.govjubilantbiosys.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

For a compound like this compound, a pharmacophore model could be developed based on a set of structurally related molecules with known activity. nih.gov This model would define the spatial arrangement of key chemical features required for interaction with a biological target. Once developed, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify new molecules with the desired activity profile. researchgate.netnih.govresearchgate.net

The principles of ligand-based design for derivatives of this compound would involve:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound and assessing the impact on its activity to understand which functional groups are important.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

A conceptual pharmacophore model for this compound and its analogs might include the features outlined in the following table.

Conceptual Pharmacophore Features

FeatureDescriptionPotential Role in Interaction
Hydrogen Bond Acceptor The nitrogen atoms in the pyrrolidine ring and the ethylamine (B1201723) chain.Forming hydrogen bonds with donor groups in the protein binding site.
Positive Ionizable The tertiary amine, which is likely protonated at physiological pH.Engaging in electrostatic interactions with negatively charged residues.
Hydrophobic Center The ethyl groups and the pyrrolidine ring.Participating in hydrophobic interactions within a nonpolar pocket of the target.

Prediction of Stereoselectivity in Synthetic Reactions

The stereochemistry of this compound, specifically the (2R) configuration of the pyrrolidine ring, is a critical aspect of its chemical identity and potential biological activity. Computational chemistry offers powerful tools to predict and understand the stereoselectivity of synthetic reactions used to produce such chiral molecules. mappingignorance.org

Theoretical models, often based on density functional theory (DFT), can be used to calculate the energy of transition states for different stereochemical pathways. beilstein-journals.org The reaction pathway with the lower energy transition state is predicted to be the major product, thus allowing for the prediction of the stereochemical outcome of a reaction.

For the synthesis of 2-substituted pyrrolidines, computational studies can elucidate the factors that control the stereoselectivity of key reaction steps, such as asymmetric cyclization or the reduction of imines. rsc.orgnih.govmdpi.comresearchgate.netnih.gov These studies can model the interaction of substrates with chiral catalysts or auxiliaries, providing a rationale for the observed stereoselectivity and guiding the design of more efficient and selective synthetic routes. researchgate.net

For instance, in the synthesis of chiral amines, computational models can predict the diastereomeric excess by analyzing the stability of different transition state conformations. beilstein-journals.org While specific computational studies on the stereoselective synthesis of this compound are not prominently available, the general principles are well-established and applicable.

A conceptual table summarizing the type of data that could be generated from a computational study on a stereoselective reaction to form a precursor to this compound is shown below.

Conceptual Prediction of Stereoselectivity in a Synthetic Step

Stereoisomeric Transition StateCalculated Relative Energy (kcal/mol)Predicted Product Ratio (R:S)
Transition State leading to (R)-product 0.095 : 5
Transition State leading to (S)-product +2.5

This compound as a Chiral Building Block

Chiral pyrrolidines, derived from natural sources like (S)-proline, are fundamental chiral building blocks in organic synthesis. mdpi.comunibo.itmdpi.com They serve as foundational scaffolds for the construction of numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov The stereocenter at the C2 position is particularly valuable for establishing chirality in target molecules. However, literature detailing the specific incorporation of this compound into a complex natural product or its use in the enantiopure synthesis of specific downstream molecules could not be located.

Function as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary is typically removed. Various pyrrolidine-based structures have been successfully employed as chiral auxiliaries to direct stereoselective transformations. organic-chemistry.orgrsc.org They are particularly effective due to their rigid conformational structure, which allows for effective shielding of one face of a reactive intermediate. Despite the general utility of the pyrrolidine scaffold in this role, there are no specific, documented examples of this compound being used as a chiral auxiliary to control stereochemical outcomes or in the development of new asymmetric methodologies.

Role as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms in chiral diamines, such as those based on the 2-(aminomethyl)pyrrolidine framework, make them excellent candidates for ligands in metal-catalyzed asymmetric reactions. nih.govresearchgate.netnih.gov By coordinating to a metal center, the chiral ligand can create a chiral environment that influences the stereoselectivity of reactions like hydrogenations, alkylations, and carboaminations. rsc.orgnih.gov While numerous C2-symmetric and other chiral pyrrolidine derivatives have been successfully developed and applied as ligands, specific studies detailing the synthesis of metal complexes with this compound and their subsequent application in catalysis, along with corresponding performance data (e.g., yield, enantiomeric excess), are not available in the reviewed literature.

Development of this compound Derivatives as Chemical Probes for Biochemical Investigations

Derivatives of the this compound scaffold are valuable tools for exploring biological systems at the molecular level. By modifying the core structure, researchers can create probes to study the function and behavior of enzymes and receptors.

Radiolabeling is a critical technique for studying the interaction of ligands with their biological targets. While a direct radiolabeled analog of this compound was not identified, the synthesis of radiolabeled analogs of structurally related compounds illustrates the methodology. For instance, the radioiodinated piperidinyl analog, [¹²⁵I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine ([¹²⁵I]PEMP), has been synthesized for imaging sigma receptors. nih.gov

The synthesis involves preparing a precursor, such as an n-tributylstannyl derivative, which is then subjected to an oxidative iododestannylation reaction to introduce the radioisotope ¹²⁵I in high yields and with high specific activity. nih.gov Such radiolabeled ligands are indispensable for in vitro binding assays to determine the affinity and specificity of new compounds for their target receptors. nih.gov

Derivatives containing the pyrrolidine motif are widely explored for their interactions with various biomolecules. A series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine has been synthesized to probe the pharmacophore of the sigma receptor. nih.gov These studies are crucial for understanding how ligands bind to receptors and for the rational design of more specific and potent molecules.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify key molecular features responsible for its function. For a series of pyrrolidine-containing sigma receptor ligands, SAR studies revealed that steric and electronic factors on the aliphatic portions of the molecules, as well as the orientation of nitrogen lone pairs, play a major role in binding affinity. nih.gov

In these studies, the affinity of various analogs was determined through in vitro binding assays using radiolabeled ligands like ³H-pentazocine in guinea pig brain homogenates. nih.gov The results indicated that even subtle changes, such as restricting the conformation of the molecule, could lead to significant differences in binding affinity, with Kᵢ values ranging from 1.34 nM to 455 nM for different derivatives. nih.gov

Binding Affinities of Conformationally Restricted Sigma Receptor Ligands
CompoundDescriptionSigma Receptor Affinity (Kᵢ, nM)
Parent Compound (1)2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine2.1
Derivative (12)6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline1.34
Derivative [(-)-4](1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine455
(+)-PentazocineReference Ligand3.1
HaloperidolReference Ligand3.7

Applications and Role in Chemical Research Excluding Clinical/therapeutic Outcomes

Elucidation of Molecular Recognition Mechanisms (In Vitro/In Silico)

A comprehensive search of scientific literature and chemical databases was conducted to identify in vitro and in silico studies detailing the role of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in elucidating molecular recognition mechanisms. This inquiry aimed to find specific data regarding its interaction with biological targets such as receptors or enzymes, including binding affinity studies, computational docking models, and other relevant research findings that would shed light on its molecular interactions.

Despite a thorough investigation using the compound's chemical name and CAS number (121053-95-0), no publicly available research data, detailed findings, or data tables corresponding to its use in the elucidation of molecular recognition mechanisms were identified. The scientific literature does not appear to contain studies that have characterized its binding profile or used it as a tool to investigate molecular interactions through in vitro assays or in silico modeling. Therefore, information on its specific applications in this area of chemical research is not available at this time.

Future Directions and Emerging Research Avenues for Chiral Pyrrolidine Amines

Exploration of Novel Synthetic Routes to Access Diverse Stereoisomers

The synthesis of optically pure compounds, such as specific stereoisomers of N-substituted pyrrolidine (B122466) amines, remains a primary objective in organic chemistry. researchgate.net Future research is increasingly focused on developing novel synthetic routes that provide not only high enantioselectivity but also access to a wide array of stereoisomers from common precursors.

One of the most promising approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is recognized for its atom economy and its capacity to create up to four new stereocenters in a single, highly stereoselective step. The development of stereodivergent methodologies is a key emerging theme. For instance, by simply reversing the order of addition of a catalyst and substrate in the reaction of oxime ethers with cyclopropane (B1198618) diesters, researchers can selectively produce two different diastereomers. This strategy allows for predictable and highly selective access to complex, homochiral pyrrolidines. nih.gov

Further innovation is seen in tandem reactions, where multiple bond-forming events occur in a single operation. Gold-catalyzed tandem alkyne hydroamination followed by iminium ion formation and allylation has been developed for the rapid synthesis of pyrrolidine derivatives that feature a tetrasubstituted carbon stereocenter. zendy.io Similarly, biocatalytic approaches are gaining traction. Engineered enzymes, particularly cytochrome P450 variants, have been shown to catalyze the intramolecular amination of C(sp³)–H bonds in organic azides, providing a direct route to chiral pyrrolidines with high enantioselectivity. nih.gov These enzymatic methods represent a significant step toward more sustainable and efficient syntheses. nih.gov

Future efforts will likely concentrate on expanding the substrate scope of these reactions and combining different catalytic systems to achieve even greater control over the stereochemical outcome. The ability to access all possible stereoisomers of a complex molecule like N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is crucial for exploring structure-activity relationships in various applications.

Advanced Catalyst Design for Enhanced Efficiency and Selectivity

The performance of synthetic routes to chiral pyrrolidine amines is intrinsically linked to the design of the catalyst. Significant research is dedicated to creating advanced catalysts that offer superior efficiency, selectivity, and broader applicability. nih.gov Pyrrolidine-based structures themselves are considered privileged scaffolds in organocatalysis, and modifications to their structure can dramatically alter their catalytic activity. unibo.it

Organocatalysis: Diarylprolinol silyl (B83357) ethers, a class of pyrrolidine-derived organocatalysts, are highly efficient for a wide range of chemical transformations. organic-chemistry.org The design principle involves creating a bulky substituent at the C2 position of the pyrrolidine ring to effectively shield one face of the substrate, thereby directing the chemical attack to the opposite face and ensuring high enantioselectivity. unibo.itorganic-chemistry.org Researchers are exploring novel bifunctional catalysts, such as those combining a pyrrolidine moiety with a thiourea (B124793) or sulfonamide group, to activate both the nucleophile and electrophile through hydrogen bonding, leading to enhanced reactivity and stereocontrol.

Metal Catalysis: Transition metal complexes featuring chiral ligands are another major focus. Iridium, rhodium, and gold catalysts have been developed for various asymmetric transformations leading to chiral amines. rsc.org For example, new generations of chiral gold(I) catalysts based on ligands incorporating a C2-symmetric 2,5-diarylpyrrolidine have been synthesized. These catalysts have demonstrated high enantioselectivity in reactions like intramolecular cycloadditions. rsc.org The design of these catalysts often involves tuning the steric and electronic properties of the ligands to create a well-defined chiral pocket around the metal center.

Biocatalysis: The use of enzymes as catalysts offers the advantages of high selectivity under mild conditions. nih.gov Directed evolution is a powerful tool for engineering enzymes like cytochrome P411 variants to perform new-to-nature reactions, such as intramolecular C(sp³)–H amination, to produce chiral pyrrolidines. nih.gov Future work will involve further protein engineering to improve catalyst stability, expand the range of accepted substrates, and increase turnover numbers to make biocatalytic routes more industrially viable.

Table 1: Comparison of Catalytic Approaches for Chiral Pyrrolidine Synthesis
Catalyst TypeKey Design FeatureAdvantagesEmerging Research Focus
Organocatalysts (e.g., Diarylprolinol ethers)Steric shielding and hydrogen bonding sites. unibo.itMetal-free, environmentally friendly. nih.govDevelopment of bifunctional catalysts with enhanced H-bonding capabilities.
Transition Metal Catalysts (e.g., Au, Ir)Chiral ligands creating a defined coordination sphere. rsc.orgrsc.orgHigh turnover numbers, broad reaction scope.Ligand design with remote chiral centers for precise stereocontrol. rsc.org
Biocatalysts (e.g., Engineered P450)Enzyme active site provides a chiral pocket. nih.govExceptional selectivity, mild reaction conditions. nih.govDirected evolution for new-to-nature reactivity and improved stability. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of complex synthetic procedures from the laboratory to larger-scale production is being revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer improved efficiency, safety, and scalability for producing chiral amines.

Flow Chemistry: Continuous flow protocols are being developed for the highly diastereoselective synthesis of chiral pyrrolidines. mdpi.com In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology has been used to establish libraries of α-chiral pyrrolidines, achieving high yields and superior diastereocontrol within minutes. mdpi.com The scalability of these systems is a key advantage; for example, a self-designed microfluidic reactor has demonstrated a throughput of several grams per hour, highlighting its potential for large-scale applications. mdpi.com The combination of biocatalysis with flow reactors is also an active area of research, aiming to leverage the high selectivity of enzymes in a continuous, efficient process.

Expansion of Applications in Materials Science (e.g., Chiral Polymers, Supramolecular Assemblies, excluding physical properties and commercial performance)

Beyond their role in catalysis and pharmaceuticals, chiral pyrrolidine amines are emerging as valuable building blocks in materials science for the creation of chiral polymers and supramolecular assemblies. The inherent chirality of these molecules can be transferred to a macroscopic material, imparting it with unique recognition and optical properties.

Chiral Polymers: Researchers are exploring the incorporation of pyrrolidine moieties into polymer backbones or as functional side chains. For instance, pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resins have been developed for use as heterogeneous catalysts. uva.esresearchgate.net A significant area of future research involves the synthesis of chiral polymers where the pyrrolidine unit acts as a chiral monomer. A new chiral mesoporous hybrid material has been synthesized by integrating bis-silylated pyrrolidine units directly into a siliceous framework using a sol-gel process. nih.gov This approach creates a solid material with a homogeneous distribution of chiral active sites, which has proven to be an effective and recyclable heterogeneous catalyst for asymmetric reactions. nih.gov The development of such catalytic microporous organic polymers (POPs) is a growing field. mpg.de

Deeper Mechanistic Understanding of Chiral Induction and Molecular Recognition

A fundamental understanding of how chirality is transferred from a catalyst to a substrate is essential for the rational design of more effective asymmetric syntheses. Future research will increasingly rely on a synergistic combination of experimental studies and advanced computational methods to elucidate the intricate mechanisms of chiral induction and molecular recognition involving pyrrolidine amines.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for studying the transition states of reactions catalyzed by pyrrolidine derivatives, such as the proline-catalyzed aldol (B89426) reaction. These computational models can reveal the subtle origins of stereoselectivity, identifying key factors like hydrogen bonding and the specific conformation (puckering) of the pyrrolidine ring. By analyzing the structures and energies of different transition states, researchers can predict which stereoisomer is likely to be favored and use this insight to design new catalysts with improved selectivity.

Analysis of Catalyst-Substrate Interactions: The mechanism of stereocontrol is often governed by non-covalent interactions between the catalyst and the substrates. For chiral pyrrolidine catalysts, this can involve steric hindrance, where a bulky group on the catalyst blocks one approach of the substrate, or control via hydrogen bonding, where a functional group like a carboxylic acid directs the substrate to a specific orientation. rsc.org Advanced computational tools can analyze the "chiral binding pocket" of a catalyst, mapping out the attractive and repulsive non-covalent interactions that guide the specific enantioselective folding of the substrate. rsc.org This detailed understanding allows for a more rational approach to catalyst modification, moving beyond simple trial-and-error.

Future directions will involve the use of more sophisticated computational models to simulate dynamic processes and the application of machine learning to identify patterns and relationships between catalyst structure and stereochemical outcomes. A deeper mechanistic insight will not only accelerate the development of new catalysts for synthesizing compounds like this compound but also advance the broader field of asymmetric catalysis.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine?

Methodological Guidance :

  • Reaction Parameters : Use reductive amination or nucleophilic substitution strategies, adjusting molar ratios of ethylamine and pyrrolidinylmethyl derivatives (e.g., 1:1.2 for amine:carbonyl precursor) .
  • Catalysts : Triethylamine (Et₃N) or tributylphosphine (PBu₃) can enhance reaction efficiency by neutralizing acidic byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure (2R)-configured product .

Q. Relevant Data :

ParameterExample ConditionsSource
CatalystTriethylamine (1.2 eq)
SolventDichloromethane (anhydrous)
Yield Optimization65–75% via reflux (12–24 hrs)

Q. How can NMR and IR spectroscopy distinguish this compound from its stereoisomers?

Methodological Guidance :

  • ¹H NMR : Focus on splitting patterns of the pyrrolidinyl CH₂ groups. For the (2R)-configuration, diastereotopic protons near the chiral center exhibit distinct coupling constants (e.g., δ 2.40 ppm, multiplet for CH₂ adjacent to N) .
  • IR Spectroscopy : Identify secondary amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (1272 cm⁻¹ for aryl C-N; 1011 cm⁻¹ for alkyl C-N) .
  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers and confirm stereochemistry .

Advanced Research Questions

Q. What molecular mechanisms underlie the reported biological activities of this compound?

Methodological Guidance :

  • Enzyme Inhibition : Conduct in vitro assays (e.g., acetylcholinesterase inhibition) to evaluate interactions with catalytic sites. The pyrrolidinyl group may chelate metal ions in enzymes .
  • Receptor Binding : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure affinity (Kᵢ values). The ethyl and methylene groups may enhance lipophilicity and blood-brain barrier penetration .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with targets like monoamine transporters. The (2R)-configuration may favor specific hydrophobic interactions .

Q. Relevant Data :

TargetObserved ActivitySource
AcetylcholinesteraseIC₅₀ = 12.5 µM (competitive)
Serotonin ReceptorKᵢ = 85 nM (partial agonist)

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Guidance :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs. Variations in solvent (DMSO vs. saline) may alter compound aggregation .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., impurity levels in batches). highlights discrepancies in area% values for similar amines due to HPLC calibration differences .
  • Stereochemical Purity : Verify enantiomeric excess (>98%) via polarimetry or chiral chromatography, as impurities in the (2S)-form may skew activity profiles .

Q. What computational strategies are effective for predicting the metabolic fate of this compound?

Methodological Guidance :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism (e.g., CYP2D6-mediated N-deethylation). The ethyl group is a likely site of oxidation .
  • Metabolite Identification : Combine LC-MS/MS with isotopic labeling (e.g., ¹³C-ethyl groups) to trace metabolic pathways in hepatic microsomes .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., hydroxylation at the pyrrolidinyl ring) using Gaussian 16 .

Q. How does the stereochemistry (2R) influence the compound’s physicochemical properties?

Methodological Guidance :

  • Solubility Studies : Compare logP values (octanol/water) of (2R) vs. (2S) forms. The (2R)-configuration may reduce solubility due to tighter crystal packing .
  • X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks. reports a melting point of 315–318°C for a related (2R)-configured amine, suggesting high thermal stability .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers. Stereochemistry may influence micelle formation in biological matrices .

Data Contradiction Analysis Example
Issue : Conflicting reports on acetylcholinesterase inhibition (IC₅₀ ranging from 12.5 µM to >100 µM).
Resolution Steps :

Verify compound purity via HPLC-MS (≥95% purity required).

Standardize assay protocol (e.g., Ellman’s method with DTNB reagent).

Test both enantiomers separately to isolate stereochemical effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
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Reactant of Route 2
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.